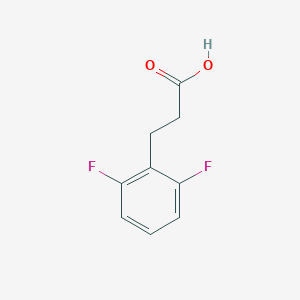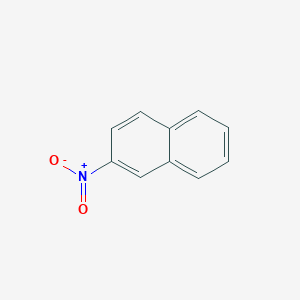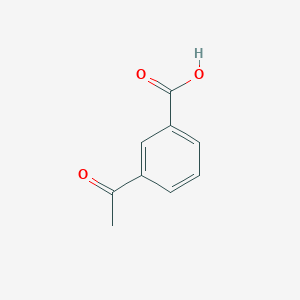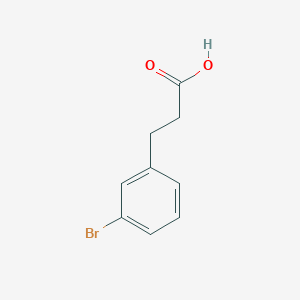
3-(2,6-Difluorophenyl)propanoic acid
説明
3-(2,6-Difluorophenyl)propanoic acid is a compound that can be considered in the context of bioisosteric analogues of gamma-aminobutyric acid (GABA), where the 2,6-difluorophenol moiety acts as a lipophilic bioisostere of a carboxylic acid. This structural modification aims to increase the lipophilicity of drug candidates while maintaining or enhancing biological activity .
Synthesis Analysis
The synthesis of related difluorophenyl compounds involves multiple steps starting from 2,6-difluorophenol. For instance, 3-(Aminomethyl)-2,6-d
科学的研究の応用
1. Material Safety and Polymerization
The safety evaluation of substances related to 3-(2,6-Difluorophenyl)propanoic acid in food contact materials indicates no safety concern for consumers under specific conditions. This is especially relevant in the polymerization of fluoropolymers processed at high temperatures (A. Andon et al., 2011).
2. Spectroscopic and Diffractometric Studies
A study on polymorphism in related compounds, through spectroscopic and diffractometric techniques, highlights the complexity in analyzing such compounds. This research is significant in understanding the physical and chemical properties of these substances (F. Vogt et al., 2013).
3. Stereoselective Synthesis
The stereoselective synthesis of related compounds presents a route for creating derivatives with potential pharmaceutical or industrial applications (A. Mai et al., 2009).
4. Synthesis Methods
Research on the synthesis methods of similar compounds, like 3-(aminothiocarbonylthio)propanoic acids, provides insight into the synthesis of biologically active compounds, highlighting the versatility and importance of these synthesis methods in drug development (M. M. Orlinskii, 1996).
5. Crystal Structure Analysis
The crystal structure of similar compounds, like 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid, provides valuable information for the development of derivatives with improved stability and solubility, crucial for pharmaceutical and industrial applications (Lei Chen et al., 2016).
6. Catalytic Applications
Research into the use of related compounds in catalytic applications, such as fatty acid esterification, demonstrates their potential in green chemistry and industrial processes (C. Pirez et al., 2012).
7. Bioisostere Potential
Studies on compounds like 2,6-Difluorophenol, a related compound, as a bioisostere of a carboxylic acid, reveal the potential of these compounds in increasing the lipophilicity of drug candidates, which is important in the development of new pharmaceuticals (J. Qiu et al., 1999).
8. Biotransformation Studies
The biotransformation of related fluorotelomer alcohols by fungi, as part of environmental studies, highlights the potential of these organisms in bioremediation and the study of environmental impacts of fluorinated compounds (Nancy Tseng et al., 2014).
Safety and Hazards
The safety information for “3-(2,6-Difluorophenyl)propanoic acid” indicates that it may be harmful if swallowed and may cause respiratory irritation . It’s recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
This compound is used in laboratory settings for the synthesis of other substances
Biochemical Pathways
The biochemical pathways affected by 3-(2,6-Difluorophenyl)propanoic acid are currently unknown . Understanding the biochemical pathways affected by a compound can provide insights into its downstream effects and potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness.
特性
IUPAC Name |
3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPVKMOOEHDWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593445 | |
| Record name | 3-(2,6-Difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)propanoic acid | |
CAS RN |
167683-63-8 | |
| Record name | 3-(2,6-Difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)






![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)




